molecular formula C14H17N3OS B6982269 3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol

3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol

Cat. No.: B6982269
M. Wt: 275.37 g/mol
InChI Key: DONIVMJNTBZMFK-UHFFFAOYSA-N
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Description

3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to the pyrimidine ring, which is further linked to a propanol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a halogenated pyrimidine derivative.

    Attachment of the Propanol Moiety: The final step involves the reaction of the intermediate compound with 3-aminopropanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a benzylthiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylthiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with nucleic acids and proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Benzylpyridin-2-yl)amino]propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-[(4-Benzylsulfanylphenyl)amino]propan-1-ol: Similar structure but with a phenyl ring instead of a pyrimidine ring.

Uniqueness

3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol is unique due to the presence of the benzylsulfanyl group attached to the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-10-4-8-15-14-16-9-7-13(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-7,9,18H,4,8,10-11H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONIVMJNTBZMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC=C2)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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